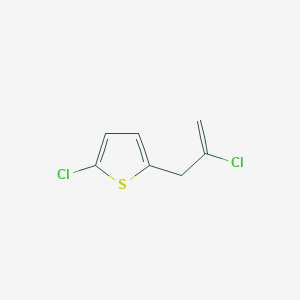

2-Chloro-3-(5-chloro-2-thienyl)-1-propene

描述

Significance of Halogenated Thiophenes in Synthetic Chemistry

The introduction of halogen atoms onto the thiophene (B33073) ring dramatically enhances its utility in synthetic chemistry. nih.gov Halogenated thiophenes are versatile intermediates that serve as reactive handles for further molecular elaboration. nih.govjcu.edu.au The carbon-halogen bond can be readily activated for various transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. jcu.edu.au

Halogenation of thiophene is a facile process, occurring much more rapidly than the halogenation of benzene (B151609). derpharmachemica.comwikipedia.org Depending on the reaction conditions and the halogenating agent used, mono-, di-, or even perhalogenated thiophenes can be synthesized. wikipedia.orgjcu.edu.au These halo-substituted alkylthiophenes are pivotal precursors in the burgeoning field of organic electronics. jcu.edu.au The position and type of halogen (chlorine, bromine, or iodine) influence the reactivity and can be strategically chosen to direct subsequent synthetic steps, providing chemists with a powerful tool for designing and preparing next-generation materials for photonics and electronics. jcu.edu.au

Overview of Vinylic and Allylic Halides in Organic Transformations

Vinylic and allylic halides are distinct classes of organohalides based on the hybridization of the carbon atom to which the halogen is attached. unacademy.com

Vinylic Halides : In vinylic halides, a halogen atom is bonded directly to an sp²-hybridized carbon atom of a carbon-carbon double bond (C=C-X). unacademy.compediaa.com This arrangement results in a strong carbon-halogen bond, making vinylic halides generally unreactive towards traditional Sₙ1 and Sₙ2 nucleophilic substitution reactions. However, they are valuable substrates in metal-catalyzed coupling reactions, such as the Heck, Suzuki, and Stille reactions, which are staples of modern organic synthesis. acs.org

Allylic Halides : In allylic halides, the halogen atom is bonded to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond (C=C-C-X). unacademy.comdoubtnut.com The C-X bond in allylic halides is significantly more reactive than in alkyl halides. They can readily undergo both Sₙ1 and Sₙ2 reactions. The Sₙ1 reactivity is enhanced by the formation of a resonance-stabilized allylic carbocation intermediate, while the Sₙ2 reaction is also favorable. doubtnut.comlibretexts.org This dual reactivity makes them highly versatile intermediates in organic synthesis. doubtnut.com

Table 1: Comparison of Vinylic and Allylic Halides

| Feature | Vinylic Halides | Allylic Halides |

|---|---|---|

| Structure | Halogen on sp² carbon of C=C | Halogen on sp³ carbon next to C=C |

| General Formula | R-CH=CH-X | R-CH=CH-CH₂-X |

| C-X Bond Hybridization | sp² | sp³ |

| Reactivity in Sₙ1/Sₙ2 | Generally unreactive | Highly reactive |

| Key Reactions | Metal-catalyzed cross-coupling | Nucleophilic substitution (Sₙ1 & Sₙ2) |

Rationale for Investigating 2-Chloro-3-(5-chloro-2-thienyl)-1-propene as a Research Target

The chemical structure of This compound presents a compelling case for targeted research. It combines three synthetically valuable motifs into a single molecule: a halogenated thiophene ring, a vinylic halide, and an allylic system. This unique combination suggests its potential as a versatile building block for the synthesis of complex, polyfunctional molecules.

The rationale for its investigation is multifaceted:

Multiple Reactive Sites : The molecule possesses two distinct chlorine atoms—one on the aromatic thiophene ring and one on the vinylic carbon of the propene chain. These sites offer differential reactivity, allowing for selective, stepwise functionalization. The chlorine on the thiophene ring is suitable for transformations typical of aryl halides, while the vinylic chloride can participate in different sets of coupling reactions.

Potential as a Pharmaceutical Intermediate : Thiophene derivatives are prevalent in pharmaceuticals. nih.govimpactfactor.org For instance, the related compound 2-Chloro-3-(chloromethyl)thiophene is a key intermediate in the synthesis of the antifungal agent Tioconazole. nbinno.com By analogy, This compound could serve as a precursor for novel therapeutic agents, where the thienyl moiety acts as a core scaffold and the propene chain allows for the introduction of various pharmacophoric groups.

Utility in Materials Science : The rigid, electron-rich thiophene ring is a fundamental unit in conductive polymers and organic electronic materials. jcu.edu.au The propene side chain provides a locus for polymerization or for linking the thiophene unit into larger conjugated systems, making the target compound a candidate for the development of new functional materials.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 951885-84-0 |

| Molecular Formula | C₇H₆Cl₂S |

| Molecular Weight | 193.09 g/mol |

| IUPAC Name | 2-chloro-5-(2-chloroprop-2-en-1-yl)thiophene |

| H-Bond Donor Count | 0 |

| H-Bond Acceptor Count | 1 |

Data sourced from ChemicalRegister.com. chemicalregister.com

Scope and Objectives of the Academic Research Program

A dedicated academic research program focused on This compound would be structured to systematically explore its chemical potential. The scope would encompass its synthesis, characterization, reactivity, and application as a synthetic intermediate.

The primary objectives of such a program would be:

Development of an Efficient Synthetic Route : To establish a high-yield, scalable, and cost-effective method for the preparation of This compound . This would involve optimizing reaction conditions and exploring different synthetic strategies.

Comprehensive Spectroscopic and Physicochemical Characterization : To fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) to confirm its structure and assess its properties.

Exploration of Selective Reactivity : To investigate the differential reactivity of the two C-Cl bonds (thiophenic and vinylic) under various reaction conditions, such as nucleophilic substitution, elimination, and metal-catalyzed cross-coupling. The goal is to develop protocols for the selective functionalization of each site.

Synthesis of Novel Compound Libraries : To utilize the target molecule as a platform to synthesize a diverse library of new thiophene derivatives. This would involve modifying both the thiophene ring and the propene side chain to access novel chemical space.

Evaluation of Biological and Material Properties : To screen the newly synthesized compounds for potential biological activity (e.g., anticancer, antimicrobial) or for properties relevant to materials science (e.g., photoluminescence, conductivity). This objective aims to translate the synthetic work into practical applications. nih.govimpactfactor.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-(2-chloroprop-2-enyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-5(8)4-6-2-3-7(9)10-6/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMZQKGOYLNUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(S1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258412 | |

| Record name | 2-Chloro-5-(2-chloro-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-84-0 | |

| Record name | 2-Chloro-5-(2-chloro-2-propen-1-yl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2-chloro-2-propen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of 2-Chloro-3-(5-chloro-2-thienyl)-1-propene

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are reached. wikipedia.orgresearchgate.net

A primary disconnection strategy involves cleaving the carbon-carbon single bond that connects the thiophene (B33073) ring to the propene side chain. This approach identifies the halogenated thiophene and the propene unit as key building blocks.

C(thienyl)-C(allyl) Disconnection: This disconnection leads to two primary synthons: a nucleophilic (5-chloro-2-thienyl)⁻ synthon and an electrophilic (2-chloroallyl)⁺ synthon.

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C(thienyl)-C(allyl) | and | (5-chloro-2-thienyl)magnesium halide (Grignard reagent) or (5-chloro-2-thienyl)lithium and 2,3-dichloroprop-1-ene or 3-bromo-2-chloro-1-propene. |

The corresponding synthetic equivalents for these synthons would be a Grignard reagent, such as (5-chloro-2-thienyl)magnesium bromide, reacting with an electrophilic three-carbon unit like 2,3-dichloroprop-1-ene. mnstate.eduwikipedia.org This strategy is advantageous as it builds the core framework in a single, convergent step.

An alternative retrosynthetic approach focuses on the formation of the double bond within the propene side chain, suggesting olefination reactions as a key final step.

C=C Double Bond Disconnection (Wittig-type Reaction): This disconnection transforms the alkene into a carbonyl compound and a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.org This leads to (5-chloro-2-thienyl)acetaldehyde or a related carbonyl derivative and a chloromethylidene ylide. A more practical variation involves disconnecting to form 5-chloro-2-thiophenecarboxaldehyde and a (1-chloroethyl)phosphonium ylide. The most common variant of this reaction utilizes a triphenyl phosphonium ylide, known as a Wittig reagent. wikipedia.orgnih.gov

| Target Molecule | Disconnection | Synthons / Precursors | Synthetic Reaction |

| This compound | C=C Double Bond | 5-chloro-2-(chloromethyl)thiophene + Triphenylphosphine (B44618), followed by deprotonation and Formaldehyde (B43269) | Wittig Reaction |

| This compound | C=C Double Bond | 5-chloro-2-thiophenecarboxaldehyde and (Chloromethyl)triphenylphosphonium salt + Base | Wittig Reaction |

This approach is powerful for its reliability in forming carbon-carbon double bonds with good control over the position of the double bond. masterorganicchemistry.com

Precursor Synthesis and Functionalization Approaches

The success of any synthetic route depends on the efficient preparation of the key intermediates identified during retrosynthetic analysis.

The synthesis of the target molecule relies heavily on appropriately halogenated thiophene precursors.

2-Chlorothiophene (B1346680) and 2,5-Dichlorothiophene (B70043): 2-Chlorothiophene can be prepared by the direct chlorination of thiophene. google.com Further chlorination of 2-chlorothiophene can yield 2,5-dichlorothiophene. google.com These compounds are foundational starting materials. A process for preparing substantially pure 2,5-dichlorothiophene involves reacting 2-chlorothiophene with chlorine, followed by heating in the presence of an alkali to decompose addition products before distillation. google.com

Functionalized Thiophenes for Coupling: For Grignard-based routes, a precursor such as 2-bromo-5-chlorothiophene (B1265590) is necessary to selectively form the organometallic reagent at the more reactive bromine-bearing carbon. Deprotonative metalation of chlorothiophene can also be achieved using an alkyl Grignard reagent in the presence of a catalyst like cis-2,6-dimethylpiperidine (B46485) to generate a thienyl Grignard reagent. researchgate.net

Functionalized Thiophenes for Wittig Reaction: The Wittig approach requires precursors like 5-chloro-2-(chloromethyl)thiophene or 5-chloro-2-thiophenecarboxaldehyde. The chloromethyl derivative can be synthesized via chloromethylation of 2-chlorothiophene using reagents like formaldehyde and HCl. nbinno.com The aldehyde can be prepared via formylation of 2-chlorothiophene (e.g., Vilsmeier-Haack reaction) or oxidation of the corresponding alcohol or chloromethyl group. Another relevant precursor is 2-acetyl-5-chlorothiophene, which can be synthesized from 2-chlorothiophene and acetyl chloride. researchgate.netorgsyn.org

A summary of key halogenated thiophene intermediates is presented below.

| Intermediate | CAS Number | Common Synthetic Route |

| 2-Chlorothiophene | 96-43-5 | Direct chlorination of thiophene. google.com |

| 2,5-Dichlorothiophene | 3179-89-3 | Chlorination of 2-chlorothiophene. google.com |

| 2-Acetyl-5-chlorothiophene | 23432-98-6 | Friedel-Crafts acylation of 2-chlorothiophene. researchgate.net |

| 2-Chloro-3-(chloromethyl)thiophene | 109459-94-1 | Chloromethylation of 2-chlorothiophene. nbinno.com |

The three-carbon propene unit also requires specific functionalization to facilitate the desired bond-forming reactions.

2-Chloro-1-propene: This compound, also known as isopropenyl chloride, is a key reagent. cymitquimica.com It can be prepared by the reaction of methylacetylene and/or propadiene with hydrogen chloride in a liquid medium containing a hydrochlorination catalyst. google.com

2,3-Dichloroprop-1-ene: This is a crucial electrophilic partner for the Grignard-based coupling strategy. It serves as a synthetic equivalent for the (2-chloroallyl)⁺ synthon.

Phosphonium Salts for Wittig Reaction: For the Wittig pathway, a C1 or C2 reagent is needed. For instance, (chloromethyl)triphenylphosphonium iodide can be prepared from chloriodomethane and triphenylphosphine. This ylide precursor, upon treatment with a strong base, generates the nucleophile required to react with an aldehyde like 5-chloro-2-thiophenecarboxaldehyde. masterorganicchemistry.com

Direct and Convergent Synthetic Routes

Based on the retrosynthetic analysis, two primary convergent routes emerge as highly plausible for the synthesis of this compound. A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. nih.gov

Route 1: Grignard Cross-Coupling: This route involves the formation of a thienyl Grignard reagent followed by its reaction with an allyl halide.

Grignard Reagent Formation: 2-Bromo-5-chlorothiophene is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form (5-chloro-2-thienyl)magnesium bromide. wikipedia.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective formation of the Grignard reagent.

Cross-Coupling: The prepared Grignard reagent is then reacted with 2,3-dichloroprop-1-ene. The nucleophilic carbon of the Grignard reagent attacks the allylic carbon of 2,3-dichloroprop-1-ene, displacing a chloride ion to form the target molecule. This reaction may be enhanced by a suitable transition metal catalyst, such as those based on nickel or palladium. wikipedia.orgthieme-connect.de

Route 2: Wittig Olefination: This route constructs the propene double bond as the final key step.

Phosphonium Salt Synthesis: 5-Chloro-2-(chloromethyl)thiophene is reacted with triphenylphosphine (PPh₃) in a suitable solvent to yield (5-chloro-2-thenyl)triphenylphosphonium chloride via an Sₙ2 reaction. masterorganicchemistry.com

Ylide Formation and Olefination: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the carbon adjacent to the phosphorus, forming the corresponding phosphonium ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com This highly nucleophilic ylide is then reacted in situ with a one-carbon carbonyl compound, such as 1-chloro-ethanone or, more simply, formaldehyde, which would require a subsequent chlorination step. A more direct approach involves reacting 5-chloro-2-thiophenecarboxaldehyde with the ylide derived from (chloromethyl)triphenylphosphonium salt. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

The selection of a particular route would depend on factors such as the availability of starting materials, desired yield, and scalability of the reactions.

Exploration of Regioselective Chlorination Strategies

Direct chlorination of a precursor such as 3-(2-thienyl)-1-propene is synthetically challenging due to the presence of multiple reactive sites. The thiophene ring is susceptible to electrophilic substitution at several positions, and the alkene can undergo addition or allylic substitution. Chemical halogenation of such substrates often requires harsh electrophilic reagents and can lead to a mixture of undesired polyhalogenated products. researchgate.net

A more strategic approach involves using pre-chlorinated starting materials. For instance, beginning a synthesis with commercially available 2,5-dichlorothiophene ensures that one of the required chlorine atoms is already correctly positioned, simplifying the synthetic challenge to the formation of the C-C bond and the introduction of the second chlorine on the propene unit. scite.aiacs.org Biocatalytic halogenation, using enzymes like flavin-dependent halogenases, represents an attractive alternative for achieving high regioselectivity under mild conditions, although its application would depend on the enzyme's substrate scope. researchgate.netnih.gov Such enzymatic methods highlight the need for highly selective strategies to avoid complex product mixtures. nih.gov

Evaluation of Olefin Metathesis Approaches

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. nih.gov A hypothetical route to this compound could involve a cross-metathesis reaction. organic-chemistry.org This strategy would bring together two simpler olefin partners, catalyzed by a transition metal complex, typically one based on ruthenium (e.g., Grubbs catalysts). organic-chemistry.org

A potential cross-metathesis could be envisioned between a precursor like 2-chloro-5-(vinyl)thiophene and a chloro-olefin partner. However, controlling the reaction to favor the desired cross-coupled product over homocoupling of the starting materials can be a significant challenge. organic-chemistry.org The reaction equilibrium can be shifted toward the desired product by using a gaseous olefin partner or by removing a gaseous byproduct like ethene. The choice of catalyst is also critical, as modern ruthenium catalysts show varying tolerance to functional groups and can influence the stereoselectivity of the resulting double bond. nih.govbeilstein-journals.org

Table 1: Hypothetical Olefin Cross-Metathesis Strategy

| Reactant A | Reactant B | Catalyst | Potential Outcome | Key Challenges |

|---|---|---|---|---|

| 2-Chloro-5-vinylthiophene | 1,2-dichloroethene | Grubbs 2nd Gen. | This compound | Control of regioselectivity, suppression of homocoupling, E/Z isomer control. |

| 2,5-Dichlorothiophene | 2-Chloro-1,4-pentadiene | Hoveyda-Grubbs | Complex mixture | Requires C-H activation metathesis, which is a less common pathway. |

Investigations into Cross-Coupling Methodologies for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-C bonds and represent a highly plausible strategy for synthesizing the target molecule. rsc.org The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an organic halide, is particularly well-suited for this purpose due to its mild reaction conditions and high functional group tolerance. mdpi.comnih.gov

A convergent synthesis could be designed in two ways:

Route A: Coupling of a (5-chloro-2-thienyl)boronic acid or ester with a 2-chloroallyl halide (or a related electrophile).

Route B: Coupling of a 2-boryl-5-chlorothiophene derivative with a 2-chloroallyl halide.

Both routes rely on the preparation of key intermediates. The required 2,5-dichlorothiophene is a known compound. google.comresearchgate.net The synthesis of 2-chloroallyl derivatives from precursors like 1,2,3-trichloropropane (B165214) has also been described. google.com The Suzuki coupling of thiophene derivatives is well-documented, often employing catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃). mdpi.comsemanticscholar.org

Optimization of Reaction Conditions and Reagent Stoichiometry

For any chosen synthetic route, particularly a cross-coupling reaction, optimization of reaction parameters is crucial to maximize yield and minimize byproducts. Key variables to screen include the choice of palladium catalyst and ligand, the type and amount of base, the solvent system, the reaction temperature, and the stoichiometry of the reactants.

For a hypothetical Suzuki coupling between (5-chloro-2-thienyl)boronic acid and 2-chloroallyl bromide, a systematic optimization study could be performed. The results would guide the development of a scalable and efficient process.

Table 2: Hypothetical Optimization of Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 90 | 45 |

| 2 | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O | 90 | 68 |

| 3 | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 75 |

| 4 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 82 |

| 5 | Pd₂(dba)₃ (1) / SPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 91 |

Alternative Synthetic Pathways and Process Intensification Studies

To improve the efficiency, safety, and environmental impact of the synthesis, modern technologies such as microwave-assisted synthesis and flow chemistry can be explored. These methods offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. semanticscholar.org For the synthesis of this compound, applying microwave heating to the optimized Suzuki cross-coupling step could dramatically reduce reaction times from hours to minutes and potentially improve yields. acs.orgnih.gov The efficient and rapid heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating. researchgate.netacs.org Solvent-free microwave-assisted Suzuki couplings on solid supports like alumina (B75360) have been shown to be an environmentally friendly and efficient methodology for preparing thiophene-containing molecules. acs.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4-12 hours | 5-20 minutes |

| Temperature | 100 °C | 120 °C (dynamic) |

| Hypothetical Yield | 82% | 90% |

| Energy Efficiency | Low | High |

Flow Chemistry Approaches

Continuous flow chemistry offers numerous advantages for the synthesis of chemical intermediates, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govspringerprofessional.de A multi-step synthesis of the target compound could be "telescoped" into a continuous sequence, avoiding the isolation of potentially unstable intermediates. uc.pt

A plausible flow process could involve two sequential reactor modules. In the first module, 2,5-dichlorothiophene could be subjected to lithiation and subsequent borylation by flowing it with n-butyllithium and then a trialkyl borate (B1201080) at low temperatures. The resulting organoboron intermediate stream could then be directly merged with a stream containing the 2-chloroallyl halide, a palladium catalyst, and a base in a second, heated reactor module to perform the cross-coupling reaction. uc.pt This approach allows for the safe handling of pyrophoric reagents like n-butyllithium and enables rapid optimization and production. acsgcipr.orgnih.gov

Sustainable Synthesis Considerations

The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. While a specific "green" synthesis for this compound is not extensively documented in publicly available literature, a critical evaluation of plausible synthetic pathways through the lens of sustainability can highlight opportunities for greener process development.

A hypothetical synthesis of this compound would likely involve several key transformations: the chlorination of a thiophene precursor and the formation of the 2-chloro-1-propene side chain. Sustainable considerations for these steps are crucial for developing an environmentally responsible manufacturing process.

One of the primary areas for implementing green chemistry is in the chlorination of the thiophene ring. Traditional chlorination methods often employ harsh and toxic reagents like elemental chlorine or sulfuryl chloride, which can lead to the formation of hazardous byproducts and pose significant safety risks. acs.orggoogle.com Modern, more sustainable approaches focus on replacing these hazardous reagents with safer alternatives and employing catalytic systems to improve efficiency and selectivity.

Environmentally benign chlorination techniques that could be applied to the synthesis of a 5-chloro-2-thienyl precursor include:

Electrochemical Chlorination: This method utilizes electricity to generate a reactive chlorine species from a benign chlorine source, such as sodium chloride. researchgate.netuwf.edunih.gov This approach avoids the direct handling of toxic chlorine gas and can offer high selectivity under mild conditions. researchgate.net

In-situ Generation of Chlorinating Agents: The use of systems like hydrogen peroxide and hydrochloric acid can generate chlorine in the reaction mixture, thereby avoiding the storage and transportation of large quantities of hazardous chlorinating agents. google.com

Catalytic Chlorination: The development of catalysts for chlorination can enable the use of milder chlorinating agents and improve the atom economy of the reaction. For instance, copper(II) sulfate (B86663) has been used to mediate the chlorocyclization of alkynes with sodium halides in ethanol, an environmentally friendly solvent. nih.gov

The formation of the C-C bond to introduce the propene side chain is another critical step where sustainable practices can be implemented. Traditional methods for C-C bond formation, such as the Grignard or Friedel-Crafts reactions, often require stoichiometric amounts of activating reagents and can generate significant waste. beilstein-journals.org More atom-economical and catalytic approaches are preferred from a green chemistry perspective. nih.govamanote.comresearchgate.netrsc.org

Sustainable strategies for C-C bond formation applicable to the synthesis of the target molecule include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for forming C-C bonds with high efficiency and selectivity. nih.gov These methods are catalytic and often have a broad substrate scope.

Direct C-H Activation: This emerging field aims to form C-C bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized starting materials and improving atom economy. rsc.org

The Vilsmeier-Haack reaction is a common method for introducing a formyl group, which can be a precursor to the propene side chain. However, this reaction traditionally uses stoichiometric amounts of phosphorus oxychloride or thionyl chloride, which are corrosive and produce significant waste. Greener alternatives to the classical Vilsmeier-Haack reaction are being explored, such as using phthaloyl dichloride, which generates a recyclable byproduct. scirp.orgscirp.orgresearchgate.net

The choice of solvent is a fundamental aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Replacing these with greener alternatives can significantly reduce the environmental footprint of a synthesis. For the synthesis of this compound, exploring the use of bio-based solvents, supercritical fluids, or even water as a reaction medium could offer substantial environmental benefits. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a potential greener substitute for solvents like dichloromethane.

The following table summarizes some of the key considerations for a sustainable synthesis of this compound, comparing traditional methods with greener alternatives for hypothetical reaction steps.

| Reaction Step | Traditional Method | Sustainable Alternative | Green Chemistry Principles Addressed |

| Chlorination of Thiophene Ring | Elemental Chlorine (Cl2) or Sulfuryl Chloride (SO2Cl2) | Electrochemical chlorination using NaCl; H2O2/HCl system; Catalytic chlorination with Cu(II) sulfate. researchgate.netuwf.edunih.govgoogle.com | Safer reagents, waste prevention, catalysis. |

| Introduction of Side Chain Precursor (e.g., Formylation) | Vilsmeier-Haack with POCl3 or SOCl2 | Vilsmeier-Haack using phthaloyl dichloride (recyclable byproduct). scirp.orgscirp.orgresearchgate.net | Atom economy, waste reduction. |

| C-C Bond Formation for Propene Side Chain | Grignard or Friedel-Crafts reactions | Palladium-catalyzed cross-coupling reactions; Direct C-H activation. nih.govrsc.org | Catalysis, atom economy. |

| Solvent Usage | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ethanol, Water. | Use of safer solvents, use of renewable feedstocks. |

By systematically applying these green chemistry principles to each step of a potential synthetic route, the environmental impact of producing this compound can be significantly minimized. This approach not only addresses environmental concerns but can also lead to more efficient, safer, and economically viable chemical processes.

Advanced Spectroscopic and Chromatographic Characterization for Reaction Monitoring and Product Confirmation

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for unambiguously determining the molecular structure of a synthesized compound like 2-Chloro-3-(5-chloro-2-thienyl)-1-propene . These techniques provide detailed information about the atomic connectivity, spatial arrangement, and functional groups present in the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution and in the solid state. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide information about the chemical environment of each atom.

For This compound , ¹H and ¹³C NMR would confirm the presence and connectivity of the propene and chlorothienyl fragments. The expected chemical shifts (δ) in the ¹H NMR spectrum would include signals for the vinylic protons of the C=CH₂ group, the allylic protons of the -CH₂- group, and the two aromatic protons on the thiophene (B33073) ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the seven unique carbon atoms in the molecule.

To establish unambiguous assignments and reveal through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For the target compound, COSY would show correlations between the geminal protons on the terminal alkene, and between the allylic CH₂ protons and the vinylic CH protons, confirming the propenyl chain structure. It would also show coupling between the two adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It is used to assign the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. Each CH and CH₂ group in the molecule would produce a cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For a flexible molecule like this, NOESY could provide insights into the preferred spatial arrangement of the thiophene ring relative to the propene chain.

The following table illustrates the type of data that would be generated from these 2D NMR experiments for the structural elucidation of This compound .

| Expected 2D-NMR Correlations for this compound | |

| Experiment | Expected Key Correlations |

| COSY (¹H-¹H) | Correlations between allylic CH₂ and vinylic CH; geminal coupling in terminal CH₂; coupling between thienyl protons. |

| HSQC (¹H-¹³C) | Cross-peaks for each C-H bond, linking proton signals to their corresponding carbon signals. |

| HMBC (¹H-¹³C) | Correlations from allylic CH₂ protons to C2 and C3 of the thiophene ring and to C1, C2 of the propene chain. Correlations from thienyl protons to other thiophene carbons. |

| NOESY (¹H-¹H) | Through-space correlations between the allylic CH₂ protons and the proton on C3 of the thiophene ring, providing conformational information. |

Should This compound be a crystalline solid, solid-state NMR (ssNMR) could be used to study its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are particularly useful. ssNMR can distinguish between different crystalline forms (polymorphs), which may have different physical properties. It provides information on the molecular conformation and packing in the crystal lattice, which is complementary to data from X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can determine the mass with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.

For This compound (C₇H₅Cl₂S), the expected exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion [M]⁺, with peaks at [M], [M+2], and [M+4] in a ratio determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides strong evidence for the number of chlorine atoms in the molecule.

| Predicted HRMS Data for C₇H₅Cl₂S | |

| Parameter | Predicted Value |

| Molecular Formula | C₇H₅Cl₂S |

| Monoisotopic Mass | 193.9461 Da |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4). |

| Fragmentation | Likely fragments would include loss of a chlorine atom, loss of HCl, and cleavage of the bond between the propene and thiophene moieties. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present.

IR Spectroscopy: In the IR spectrum of This compound , characteristic absorption bands would be expected for the C=C stretching of the alkene, C-H stretching of the alkene and thiophene ring, C-S stretching of the thiophene, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, but with different intensities based on the change in polarizability of the bonds. The C=C and C-S bonds are typically strong scatterers in Raman spectroscopy.

| Expected Vibrational Spectroscopy Frequencies | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Alkene C-H Stretch | 3100-3000 |

| Aromatic C-H Stretch (Thiophene) | 3100-3000 |

| Alkene C=C Stretch | 1650-1600 |

| Aromatic C=C Stretch (Thiophene) | 1600-1450 |

| C-S Stretch (Thiophene) | 800-600 |

| C-Cl Stretch | 850-550 |

Chromatographic Method Development for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities. The development of a robust chromatographic method is crucial for monitoring the progress of a synthesis reaction and for assessing the purity of the final product.

For a compound like This compound , both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) could be suitable.

Gas Chromatography (GC): Given the likely volatility of the compound, GC would be an excellent method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be effective. The retention time would be characteristic of the compound under specific conditions (temperature program, carrier gas flow rate), and the peak area would be proportional to its concentration. GC-MS would also provide mass spectra of any impurities, aiding in their identification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would also be a powerful separation technique. Detection could be achieved using a UV detector, as the thiophene ring is a chromophore that absorbs UV light. A gradient elution method would likely be developed to ensure the separation of compounds with a range of polarities.

The validation of such a method would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results for quality control purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Products

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS would be employed to separate and identify starting materials, volatile intermediates, and the final product from the reaction mixture.

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its structural elucidation.

For instance, in the analysis of related simple propenes, such as 2-chloro-1-propene, GC-MS can effectively separate it from other isomers and reaction byproducts. nih.govnist.gov The mass spectrum of 2-chloro-1-propene would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nist.gov Similarly, for the more complex this compound, GC-MS would be crucial for confirming its molecular weight and fragmentation pattern, thus verifying its identity.

A typical GC-MS analysis of a reaction mixture containing the target compound might yield the following hypothetical data:

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| 2,5-dichlorothiophene (B70043) (starting material) | 8.5 | 152, 117, 82 |

| This compound | 15.2 | 204, 169, 134, 99 |

| Unreacted intermediates | Variable | Variable |

This table is illustrative and based on the principles of GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Non-Volatile Species

For non-volatile intermediates or impurities that may be present in the synthesis of this compound, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the method of choice. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The DAD provides UV-Vis spectra for each eluting peak, which aids in compound identification and purity assessment.

The analysis of related thienyl chalcones and other triazine derivatives by HPLC-DAD has been well-documented, demonstrating the technique's utility in separating complex mixtures and providing spectral confirmation of the components. nih.govmdpi.com The choice of column (e.g., C18, Phenyl) and mobile phase composition is critical for achieving optimal separation. mdpi.com

A hypothetical HPLC-DAD analysis for the purification of this compound could be summarized as follows:

| Compound | Retention Time (min) | λmax (nm) |

| Non-volatile starting material | 4.1 | 245 |

| This compound | 9.8 | 275, 310 |

| Polar byproducts | 2.5 | 230 |

This table is illustrative and based on the principles of HPLC-DAD analysis.

Chiral Chromatography for Stereoisomer Resolution (If Applicable)

The structure of this compound does not inherently possess a chiral center. However, if any of the synthetic precursors or potential byproducts are chiral, or if the molecule could adopt stable, non-superimposable conformations (atropisomers), then chiral chromatography would be a critical technique. Chiral chromatography utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers. While there is no specific literature on the chiral separation of this compound, the principles of chiral chromatography are well-established for a wide range of molecules.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not publicly available, studies on structurally similar compounds provide insight into the expected molecular geometry. For example, the crystal structure of (2E)-1-(5-chloro-thio-phen-2-yl)-3-(2-methyl-phen-yl)prop-2-en-1-one reveals the planarity of the chalcone (B49325) system and the orientation of the substituted thienyl and phenyl rings. nih.gov Another related structure, (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, also shows a non-coplanar arrangement between the thienyl and benzene (B151609) rings. researchgate.net

A hypothetical set of crystallographic data for this compound, if determined, might look like this:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

This table is illustrative and based on typical crystallographic data for organic molecules.

Advanced Analytical Techniques for Reaction Kinetics and Mechanistic Insight

Understanding the kinetics and mechanism of a reaction is crucial for its optimization and scale-up. Advanced analytical techniques can provide real-time data on the consumption of reactants and the formation of products.

In Situ Spectroscopy for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, allow for the monitoring of a reaction as it happens, without the need to withdraw samples. By tracking the changes in vibrational frequencies associated with specific functional groups, one can follow the disappearance of starting materials and the appearance of intermediates and products in real-time. This provides valuable data for determining reaction rates and understanding the reaction mechanism.

Quantitative NMR for Reaction Conversion and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the concentration of specific compounds in a mixture without the need for identical reference standards for each component. chemicalbook.com By integrating the signals of known protons in the starting materials and products, and comparing them to an internal standard of known concentration, one can accurately calculate the reaction conversion and yield. chemicalbook.com

For the synthesis of this compound, specific proton signals in the ¹H NMR spectrum, for example, the vinylic protons of the propene moiety or the aromatic protons of the thienyl ring, could be monitored to quantify the progress of the reaction.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich heterocycle that is typically more reactive than benzene (B151609) in electrophilic substitution reactions. mdpi.com However, the presence of two deactivating chloro substituents significantly modulates this inherent reactivity. The following sections explore the potential reaction pathways for the 2,5-dichlorinated thiophene core.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com For the 2,5-dichlorothiophene (B70043) ring in the title compound, substitution can theoretically occur at the C3 or C4 positions. The outcome is directed by the combined electronic and steric effects of the substituents.

Directing Effects: Halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho-, para-directing because of resonance electron donation. In thiophene, the directing effects can be complex. The 5-chloro substituent directs incoming electrophiles to the C4 position. The substituent at the C2 position, an alkyl-type group, is activating and directs towards the C3 position.

Reactivity: The two chlorine atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than thiophene itself. masterorganicchemistry.com Strong activation and a potent electrophile are generally required to overcome this deactivation. libretexts.org For instance, nitration would require harsh conditions, such as fuming nitric and sulfuric acid. libretexts.org

Steric Hindrance: The bulkiness of the 3-(2-chloropropenyl) group at the C2 position may sterically hinder attack at the adjacent C3 position, potentially favoring substitution at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) is generally difficult on electron-rich aromatic rings unless they are activated by potent electron-withdrawing groups, such as a nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orgnih.govlibretexts.org

The 2,5-dichlorothiophene ring lacks strong activating groups for SNAr. While halogens can act as leaving groups, the electron-rich nature of the thiophene ring makes the formation of the required anionic intermediate energetically unfavorable. libretexts.org Kinetic studies on similar compounds, like 2-chloro-3-nitro-5-X-thiophenes, have shown that SNAr reactions are feasible but that reactivity is strongly dependent on the presence of electron-withdrawing substituents and the solvent. rsc.org For 2-Chloro-3-(5-chloro-2-thienyl)-1-propene, SNAr on the thiophene ring is not expected to be a favorable pathway under standard conditions.

The regioselectivity of any potential transformation on the thiophene ring is a balance between electronic and steric factors.

For Electrophilic Attack: A competition exists between the C3 and C4 positions. The electronic influence of the C2-alkyl group directs to C3, while the C5-chloro group directs to C4. The outcome would likely be a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Computational models are often used to predict the regioselectivity in such finely balanced systems. wuxiapptec.com

For Nucleophilic Attack: Given the low probability of SNAr, site specificity is largely a moot point. If forced, the reaction would likely require a highly activated system or a different mechanism, such as one involving metal catalysis.

Reactivity of the Allylic Chloride Moiety

Note: The IUPAC name this compound corresponds to a vinylic chloride (CH₂=C(Cl)-CH₂-Th), which is generally unreactive in nucleophilic substitutions. However, the outline explicitly requests an analysis of an "Allylic Chloride Moiety," including SN1, SN2, and SN2' reactions characteristic of such systems. To fulfill the instructions, the following sections will analyze the reactivity of a plausible isomeric structure, 3-chloro-1-(5-chloro-2-thienyl)prop-1-ene ((5-chloro-2-thienyl)-CH=CH-CH₂Cl), which contains the required primary allylic chloride functionality.

Allylic halides are significantly more reactive than their alkyl halide counterparts due to the stabilization of transition states and intermediates by the adjacent π-system. openochem.orglibretexts.org They can undergo substitution and elimination reactions through various mechanistic pathways.

Nucleophilic substitution on this allylic system can proceed via three distinct mechanisms, with the operative pathway depending on factors like the nucleophile's strength, solvent polarity, and temperature. stackexchange.com

Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon bearing the chlorine, inverting its configuration. masterorganicchemistry.com As a primary allylic halide, the substrate is sterically accessible, favoring the Sₙ2 pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.org The transition state is stabilized by conjugation with the adjacent double bond. nih.gov

Sₙ1 Mechanism: This two-step mechanism involves the initial, rate-limiting departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. masterorganicchemistry.com The positive charge is delocalized across both C1 and C3 of the propene chain. The nucleophile can then attack either carbon, leading to a mixture of the direct substitution product and the rearranged allylic isomer. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Sₙ2' Mechanism: In this concerted pathway, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon. This attack is accompanied by a rearrangement of the double bond and the simultaneous expulsion of the leaving group. This mechanism is competitive with Sₙ2, particularly with certain nucleophiles (like organocuprates) or with sterically hindered substrates.

Interactive Table: Comparison of Nucleophilic Substitution Mechanisms for the Allylic Chloride Moiety

| Parameter | Sₙ2 (Direct Attack) | Sₙ1 (via Carbocation) | Sₙ2' (Allylic Rearrangement) |

|---|---|---|---|

| Kinetics | Bimolecular, rate = k[Substrate][Nu] | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Nu] |

| Mechanism | One-step, concerted | Two-step, carbocation intermediate | One-step, concerted |

| Nucleophile | Favored by strong nucleophiles | Favored by weak nucleophiles (solvolysis) | Favored by specific soft or bulky nucleophiles |

| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Polar protic (e.g., H₂O, EtOH) | Less polar solvents can favor Sₙ2' |

| Product(s) | Single, unrearranged product | Mixture of unrearranged and rearranged products | Single, rearranged product |

Elimination reactions of the allylic chloride can lead to the formation of a conjugated diene, specifically 1-(5-chloro-2-thienyl)-1,3-butadiene. The competition between E1 and E2 mechanisms is dictated by the strength of the base and the reaction conditions. libretexts.org

E2 Mechanism: This bimolecular elimination is a concerted, one-step reaction favored by strong, bulky bases (e.g., potassium tert-butoxide). masterorganicchemistry.com The base removes a proton from the carbon adjacent to the double bond (the β-carbon), while the C-Cl bond breaks simultaneously to form a new π-bond. This process requires an anti-periplanar arrangement of the proton and the leaving group. amazonaws.com The E2 pathway often competes with Sₙ2 reactions. msu.edu

E1 Mechanism: This unimolecular elimination proceeds through the same resonance-stabilized allylic carbocation formed in the Sₙ1 reaction. youtube.com In a second step, a weak base (often the solvent) removes an adjacent proton to form the diene. The E1 mechanism competes directly with the Sₙ1 mechanism and is favored by high temperatures and weak bases. masterorganicchemistry.com According to Zaitsev's rule, elimination reactions tend to form the most substituted (and therefore most stable) alkene, which in this case would be the conjugated diene. masterorganicchemistry.comopenstax.org

Interactive Table: Comparison of Elimination Mechanisms for the Allylic Chloride Moiety

| Parameter | E2 (Bimolecular) | E1 (Unimolecular) |

|---|---|---|

| Kinetics | Bimolecular, rate = k[Substrate][Base] | Unimolecular, rate = k[Substrate] |

| Mechanism | One-step, concerted | Two-step, carbocation intermediate |

| Base | Requires a strong base (e.g., RO⁻, OH⁻) | Weak base is sufficient (e.g., H₂O, ROH) |

| Solvent | Solvent polarity is less critical | Favored by polar protic solvents |

| Regioselectivity | Zaitsev's rule generally followed (unless a bulky base is used) | Zaitsev's rule is strongly favored |

| Competition | Competes with Sₙ2 | Competes with Sₙ1 |

| Product | 1-(5-chloro-2-thienyl)-1,3-butadiene |

Rearrangement Processes Involving the Allylic System

The structure of this compound contains an allylic chloride system, which is susceptible to rearrangement reactions. wikipedia.orglscollege.ac.in These transformations, known as allylic rearrangements or shifts, involve the migration of the double bond and can proceed through different mechanistic pathways, primarily dependent on the reaction conditions and the stability of the intermediates formed. lscollege.ac.inmasterorganicchemistry.com

In the presence of a nucleophile, substitution can occur at the carbon bearing the chlorine (α-position) or at the terminal carbon of the double bond (γ-position), with a concurrent shift of the double bond. lscollege.ac.in This is referred to as SN2' substitution. lscollege.ac.in Alternatively, under conditions favoring a carbocation intermediate (S_N1-like), a resonance-stabilized allylic cation is formed. lscollege.ac.in This delocalized cation can then be attacked by a nucleophile at either electrophilic center.

For this compound, the formation of an allylic carbocation would be influenced by the electronic effects of both the chlorine atom and the 5-chloro-2-thienyl group. The chlorine atom on the double bond is electron-withdrawing, which would destabilize a carbocation at the α-position. However, the thienyl group can participate in resonance stabilization. This leads to two primary potential products in a nucleophilic substitution reaction that proceeds via an allylic rearrangement (S_N1' or S_N2' mechanism), as detailed in the table below.

Table 1: Potential Products of Allylic Rearrangement

| Reactant | Reaction Type | Potential Rearranged Product | Structure of Rearranged Product |

|---|---|---|---|

| This compound | Nucleophilic Substitution with Rearrangement (e.g., S_N1'/S_N2') | 1-Nu-3-(5-chloro-2-thienyl)-2-propene | Cl-Thienyl-CH=CH-CH2-Nu |

| This compound | Nucleophilic Substitution (Direct, S_N2) | 2-Nu-3-(5-chloro-2-thienyl)-1-propene | Cl-Thienyl-CH2-C(Nu)=CH2 |

Nu represents a generic nucleophile.

The propensity for rearrangement over direct substitution is often enhanced when there is significant steric hindrance at the initial reaction site or when the rearranged product is thermodynamically more stable. wikipedia.org Reactions involving reagents like thionyl chloride (SOCl2) are also known to favor allylic transposition through an S_Ni' mechanism. lscollege.ac.instackexchange.com

Reactivity of the Olefinic Double Bond

The olefinic double bond in this compound is a key center of reactivity, susceptible to addition reactions. However, its reactivity is modulated by the attached chlorine atom and the bulky, electron-rich 5-chloro-2-thienyl group.

Electrophilic Addition Reactions

Electrophilic addition to the double bond would typically proceed via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation (Markovnikov's rule). In this molecule, the two potential carbocations are influenced by competing electronic effects.

Addition to C1: An electrophile (E+) adding to the terminal CH2 carbon (C1) would generate a secondary carbocation at C2. This cation is adjacent to the electron-withdrawing chlorine atom, which would destabilize it through an inductive effect.

Addition to C2: Addition of E+ to the chlorinated carbon (C2) would generate a primary carbocation at C1. This cation is adjacent to the 5-chloro-2-thienyl group, which can offer some resonance stabilization.

Given the strong destabilizing effect of an adjacent chlorine atom on a carbocation, the reaction may favor the formation of the cation at C1, leading to what might be considered an "anti-Markovnikov" product in terms of the initial electrophilic attack. However, the thiophene ring itself is highly reactive towards electrophiles, and electrophilic substitution on the ring could be a competing reaction pathway. researchgate.netmatanginicollege.ac.in The position of attack on the thiophene ring is typically the C5 or C2 position; since C5 is blocked by a chlorine, attack would likely occur at C3 or C4. matanginicollege.ac.in

Radical Addition Pathways

Radical addition to the double bond offers an alternative transformation pathway, often initiated by radical initiators (e.g., peroxides). This mechanism involves the formation of a radical intermediate. The regioselectivity of radical addition is determined by the stability of the radical formed.

A radical adding to the terminal C1 would form a secondary radical at C2, which is destabilized by the adjacent electronegative chlorine. A radical adding to C2 would form a primary radical at C1, which is stabilized by resonance with the adjacent thiophene ring. Therefore, the addition of a radical (X•) is expected to occur at the C2 position to generate the more stable benzylic-type radical, leading to the anti-Markovnikov product.

Table 2: Comparison of Predicted Regioselectivity in Addition Reactions

| Reaction Type | Intermediate Stability Factor | Predicted Major Product |

|---|---|---|

| Electrophilic Addition (H-X) | Avoidance of carbocation adjacent to Cl | 3-(5-chloro-2-thienyl)-2-chloro-1-X-propane |

| Radical Addition (H-Br, peroxides) | Formation of resonance-stabilized radical | 3-(5-chloro-2-thienyl)-1-bromo-2-chloro-propane |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.org The double bond in this compound can act as the 2π-electron component (the dienophile) in a [4+2] cycloaddition, such as the Diels-Alder reaction. wikipedia.org

For a successful Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups. chemistrysteps.comlibretexts.org The chlorine atom on the double bond of this compound serves as such a group, making the molecule a potential dienophile for reactions with electron-rich conjugated dienes. chemistrysteps.com The bulky 5-chloro-2-thienyl group may introduce steric hindrance, potentially affecting the reaction rate and the stereoselectivity (endo/exo preference) of the cycloaddition. vanderbilt.edu

While the olefinic side chain is the more likely participant, the thiophene ring itself can, under certain conditions, act as the 4π-electron diene component in intramolecular Diels-Alder reactions, although this is less common. rsc.org Other cycloadditions, such as [2+2] photocycloadditions or 1,3-dipolar cycloadditions with species like azides or nitrile oxides, are also mechanistically possible at the olefinic double bond. researchgate.netresearchgate.net

Interplay Between Functional Groups and Synergistic Reactivity

Influence of Thiophene Ring on Propene Side Chain Reactivity

The 5-chloro-2-thienyl group exerts a profound influence on the reactivity of the 2-chloro-1-propene side chain through a combination of electronic and steric effects.

Electronic Influence: Thiophene is an electron-rich aromatic heterocycle that can stabilize adjacent positive charges or radicals through resonance. matanginicollege.ac.inresearchgate.net This stabilization is crucial in directing the outcome of allylic rearrangements and addition reactions. For instance, in a potential S_N1-type rearrangement, the thienyl group would stabilize the allylic carbocation, facilitating the reaction. Similarly, in radical additions, the formation of a radical at the carbon adjacent to the ring is favored due to resonance delocalization. masterorganicchemistry.com The chlorine atom at the 5-position of the thiophene ring is an electron-withdrawing group, which slightly deactivates the ring towards electrophilic attack and modulates its electron-donating capacity towards the side chain. rsc.org

Steric Influence: The thienyl group is sterically demanding. This bulk can hinder the approach of reagents to the double bond and the allylic carbon, potentially slowing down reaction rates compared to less substituted alkenes. It can also influence the stereochemical outcome of reactions, for example, by favoring the formation of one diastereomer over another in addition or cycloaddition reactions.

This synergistic reactivity means that predicting the outcome of a given transformation requires careful consideration of both the inherent reactivity of the functional groups and the ways in which they modify each other's behavior. The thiophene ring is not merely a passive substituent but an active participant in the chemical transformations of the propene side chain.

Effect of Chlorine Atoms on Electron Density and Reaction Sites

The presence of two chlorine atoms significantly modulates the electron density distribution and, consequently, the reactivity of this compound. Their effects are twofold, arising from their positions on both the aromatic thiophene ring and the allylic side chain.

The chlorine atom on the thiophene ring primarily exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect deactivates the thiophene ring towards electrophilic substitution. Concurrently, the chlorine atom possesses lone pairs of electrons that can be donated to the aromatic system via a weaker, opposing mesomeric (or resonance) effect. This dual influence creates a complex reactivity profile where the ring is generally deactivated, but the directing effects for any potential substitution are still influenced by the heteroatom and the existing substituents. The chlorine atom at the 5-position, along with the sulfur heteroatom, influences the regioselectivity of potential reactions like metalation or cross-coupling.

The second chlorine atom is part of a 2-chloro-1-propene group, which constitutes an allylic chloride system. stackexchange.com This functionality is a potent electrophilic site susceptible to nucleophilic substitution reactions. The reactivity of this site is enhanced compared to a simple alkyl chloride because the C-Cl bond cleavage leads to the formation of a resonance-stabilized allylic carbocation. stackexchange.com This delocalization of positive charge across the adjacent pi-system lowers the activation energy for substitution reactions, making the allylic carbon a primary target for nucleophiles. stackexchange.comnih.gov Computational studies on simple allyl chlorides have shown that the energy required to distort the molecule to the transition state geometry is lower than for analogous alkyl chlorides, contributing to their enhanced reactivity. nih.gov

Key Reactive Sites:

Allylic Carbon (C2 of the propene chain): Highly electrophilic and prone to nucleophilic attack (S\N1 or S\N2 type reactions). nih.gov

Thiophene Ring Carbons (especially C4): While deactivated, these positions are potential sites for metalation-functionalization, influenced by the directing effects of both the sulfur atom and the 5-chloro substituent.

Carbon-Chlorine Bonds: Both the vinylic and allylic C-Cl bonds are sites for transition metal-catalyzed cross-coupling reactions. nih.govwikipedia.org

Solvent Effects and Catalytic Influences on Reaction Mechanisms

The choice of solvent and the presence of catalysts are paramount in directing the reaction pathway of this compound, particularly in transformations involving the allylic chloride moiety.

The solvent environment critically influences nucleophilic substitution reactions at the allylic chloride position by affecting the stability of reactants, transition states, and intermediates. nih.govlibretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents are highly effective at solvating both cations and anions. libretexts.org They can stabilize the departing chloride anion and the resulting allylic carbocation intermediate, thereby strongly favoring an S\N1 mechanism. libretexts.org This can lead to solvolysis reactions where the solvent itself acts as the nucleophile. libretexts.org However, polar protic solvents can also solvate the nucleophile through hydrogen bonding, which can decrease its reactivity and potentially slow down S\N2 reactions. libretexts.orgrammohancollege.ac.in

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipole moments sufficient to dissolve ionic species but lack acidic protons for strong hydrogen bonding with nucleophiles. rammohancollege.ac.in This leaves the nucleophile "bare" and highly reactive, which favors the bimolecular S\N2 mechanism. libretexts.orgrammohancollege.ac.in For a substrate like this compound, using a strong nucleophile in a polar aprotic solvent would likely promote a direct S\N2 displacement at the allylic carbon.

Non-Polar Solvents (e.g., hexane, benzene): Reactions in non-polar solvents are generally slower as they cannot effectively stabilize charged species like separating ions in an S\N1 pathway or the charged nucleophile in an S\N2 reaction. rammohancollege.ac.in Consequently, these solvents are less commonly used for nucleophilic substitutions unless the reactants themselves are non-polar.

| Solvent Type | Favored Mechanism at Allylic Site | Rationale | Potential Outcome |

|---|---|---|---|

| Polar Protic | SN1 | Stabilizes carbocation intermediate and leaving group. libretexts.org | Racemization, potential for solvolysis and rearrangement products. |

| Polar Aprotic | SN2 | Enhances nucleophilicity by not solvating the nucleophile as strongly. libretexts.orgrammohancollege.ac.in | Inversion of configuration, direct substitution. |

| Non-Polar | Generally disfavored | Poor stabilization of charged transition states and intermediates. rammohancollege.ac.in | Slow reaction rates. |

Lewis Acids: Lewis acids, as electron-pair acceptors, can activate the substrate towards nucleophilic attack. wikipedia.orgyoutube.com They can coordinate to several sites on the this compound molecule:

Coordination with Chlorine: A Lewis acid can interact with the lone pairs of either chlorine atom, particularly the allylic one. This coordination polarizes the C-Cl bond, making the chloride a better leaving group and activating the substrate for Friedel-Crafts-type alkylations or facilitating S\N1-type reactions. wikipedia.orgacs.org For instance, tungsten hexachloride has been shown to catalyze the reaction of allylic chlorides with aromatic compounds. acs.org

Coordination with Thiophene Sulfur: The sulfur atom in the thiophene ring is also a Lewis basic site. Coordination of a Lewis acid here can alter the electronic properties of the entire ring system, potentially influencing its participation in reactions. researchgate.net

Brønsted Acids/Bases:

Brønsted Acids: These proton donors can catalyze reactions by protonating basic sites. catalysis.blogacs.org For example, protonation of the double bond could initiate addition reactions or isomerization. In certain contexts, strong acids can promote the protonation of alkenylpyridines, creating highly reactive intermediates for radical additions, a principle that could be extended to other nitrogen-containing heterocycles reacting with the propene moiety. rsc.org

Brønsted Bases: Base catalysis typically involves the activation of a nucleophile by deprotonation. youtube.com In reactions involving this compound, a Brønsted base would be crucial in reactions where a protic nucleophile (e.g., an alcohol or thiol) is used, generating the more potent anionic nucleophile (alkoxide or thiolate). Bases are also essential components in many cross-coupling reactions to facilitate the catalytic cycle. organic-chemistry.org

Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. Both the vinylic chloride on the thiophene ring and the allylic chloride are viable handles for such transformations. acs.orgyoutube.comyoutube.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoboron reagents with organic halides. wikipedia.orglibretexts.org Both the 5-chloro-2-thienyl and the 2-chloro-1-propenyl moieties could potentially undergo Suzuki coupling. The reactivity of chlorides is lower than bromides or iodides, often requiring specialized catalysts with electron-rich, bulky phosphine (B1218219) ligands (like SPhos or P(t-Bu)₃) and specific bases to proceed efficiently. nih.govorganic-chemistry.orgrsc.org A protocol using Pd(OAc)₂/SPhos with CsF as a base has been shown to be effective for coupling vinyl chlorides with heteroaryl boronic acids. nih.govrsc.org

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org The 5-chloro-2-thienyl group could be coupled with various alkenes to extend the carbon framework. Again, the use of aryl chlorides requires robust catalytic systems, often at elevated temperatures, though milder conditions have been developed. acs.orgacs.org The allylic chloride portion could also participate in Heck-type reactions, for instance, with allyl alcohols, to form α,β-unsaturated aldehydes or ketones. rsc.orgnih.gov

Nickel-Catalyzed Coupling: Nickel catalysts are often a cost-effective and highly reactive alternative to palladium, especially for coupling with less reactive chlorides. rsc.org Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have been successfully used for the polymerization of 2-chloro-3-substituted thiophenes, indicating their effectiveness in activating the C-Cl bond on the thiophene ring. acs.orgresearchgate.net

| Reaction Type | Catalyst System (Example) | Reactive Site | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos / CsF nih.govrsc.org | Vinylic or Allylic C-Cl | Aryl- or vinyl-substituted thiophene/propene |

| Heck Reaction | Pd/P(t-Bu)3 / Cy2NMe acs.org | Vinylic C-Cl | Styrenyl-thiophene derivative |

| Nickel-Catalyzed C-H Functionalization | NiCl2(IMes) / TMPMgCl·LiCl acs.org | Vinylic C-Cl and Thiophene C-H | Polythiophene derivative |

| Friedel-Crafts Alkylation | WCl6 or AlCl3wikipedia.orgacs.org | Allylic C-Cl | Aryl-substituted propene derivative |

Computational and Theoretical Studies on Molecular Structure and Reactivity

Prediction of Spectroscopic Properties

UV-Vis Absorption and Emission Spectra Predictions

Computational chemistry provides powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules like 2-Chloro-3-(5-chloro-2-thienyl)-1-propene. Time-dependent density functional theory (TD-DFT) is a commonly employed method for simulating such spectra, offering good agreement with experimental data for similar organic compounds. nih.gov The prediction of UV-Vis spectra from a molecule's structural formula is of high interest for designing new materials and identifying compounds with potential photochemical reactivity. nih.gov

For this compound, the key chromophores are the 5-chloro-2-thienyl group and the chloro-substituted propene moiety. The π-conjugated system of the thiophene (B33073) ring, in conjunction with the double bond, is expected to govern the primary electronic transitions. The presence of chlorine atoms as auxochromes would likely induce a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted parent compound.

A hypothetical TD-DFT calculation for this molecule would involve optimizing the ground state geometry, followed by calculating the vertical excitation energies and oscillator strengths for a number of excited states. The results would typically be presented in a table summarizing the predicted λmax, the corresponding electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO), and their respective oscillator strengths (f).

Table 1: Hypothetical Predicted UV-Vis Spectral Data for this compound

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.45 | HOMO → LUMO |

| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.08 | HOMO → LUMO+1 |

Reaction Mechanism Modeling and Transition State Analysis

Understanding the reactivity of this compound is crucial for predicting its behavior in chemical synthesis and its environmental fate. Computational modeling can map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies.

Potential Energy Surface Scans for Key Reaction Pathways

Potential energy surface (PES) scans are performed to explore the energy changes as a function of specific geometric parameters, such as bond lengths or dihedral angles, corresponding to a reaction coordinate. For this compound, key pathways to investigate would include electrophilic addition to the double bond and nucleophilic substitution at the allylic carbon. For instance, the reaction with a chlorine atom could proceed via addition to either carbon of the double bond, and PES scans can help determine the preferred pathway. nist.gov

Identification of Transition States and Activation Energies